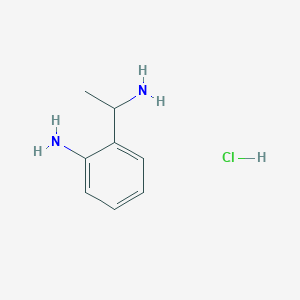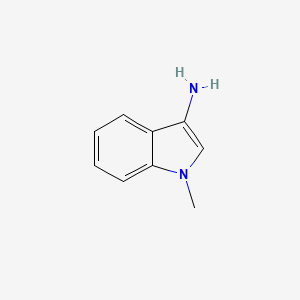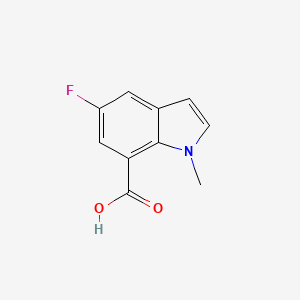![molecular formula C24H13NO7 B12286305 1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)
1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- involves the reaction of fluorescein with maleimide. The reaction typically occurs in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under controlled conditions . Industrial production methods involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group reacts with sulfhydryl groups (thiols) in proteins and other molecules.
Oxidation and Reduction: The compound can undergo redox reactions depending on the conditions and reagents used.
Common Reagents and Conditions: Typical reagents include thiol-containing compounds, and the reactions are usually carried out at a pH of 6.5 to 7.5.
Major Products: The primary products are labeled proteins or other molecules that can be used as fluorescent probes.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- has a wide range of scientific research applications:
Chemistry: Used in the labeling of molecules for fluorescence-based detection and analysis.
Biology: Employed in the study of protein interactions, cell imaging, and tracking of biological processes.
Medicine: Utilized in diagnostic assays and the development of fluorescent probes for medical imaging.
Industry: Applied in the manufacturing of fluorescent dyes and probes for various industrial applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- involves the reaction of its maleimide group with sulfhydryl groups in proteins and other molecules. This reaction forms a stable thioether bond, resulting in the labeling of the target molecule . The labeled molecules can then be detected using fluorescence-based techniques, as the compound exhibits strong fluorescence properties with excitation and emission wavelengths of 494 nm and 518 nm, respectively .
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 1-(3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-yl)- is unique due to its high reactivity with sulfhydryl groups and its strong fluorescence properties. Similar compounds include:
5-Iodoacetamido-fluorescein (5-IAF): Another fluorescein derivative used for labeling proteins.
N-(4-Methylphenyl)maleimide: A maleimide derivative with different reactivity and fluorescence properties.
These compounds share some functional similarities but differ in their specific reactivity and applications.
Properties
Molecular Formula |
C24H13NO7 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C24H13NO7/c26-13-2-5-16-19(10-13)31-20-11-14(27)3-6-17(20)24(16)18-9-12(1-4-15(18)23(30)32-24)25-21(28)7-8-22(25)29/h1-11,26-27H |
InChI Key |
PYXSQLGBIDYSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N3C(=O)C=CC3=O)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



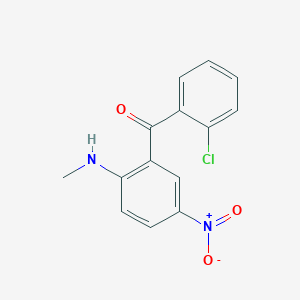
![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)
![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)

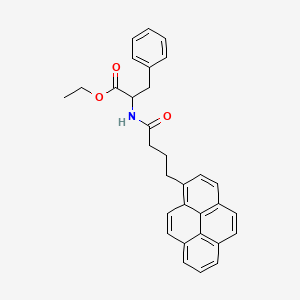
![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
